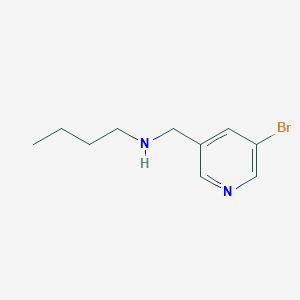

N-((5-bromopyridin-3-yl)methyl)butan-1-amine

Description

Properties

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-2-3-4-12-6-9-5-10(11)8-13-7-9/h5,7-8,12H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQPPASXJLATMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734084 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179257-33-0 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

- Step 1: Dissolve 1-butanamine in anhydrous solvent such as methanol or ethanol.

- Step 2: Add 5-bromopyridine-3-carboxaldehyde to the solution.

- Step 3: Introduce a mild acid catalyst, such as acetic acid, to facilitate imine formation.

- Step 4: Add a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride, maintaining the reaction at room temperature.

- Step 5: After completion, quench the reaction, extract, and purify via chromatography.

- Mild reaction conditions

- High selectivity and yield

Halogenation and Subsequent Nucleophilic Substitution

Overview:

This approach involves halogenating a pyridine precursor, then performing nucleophilic substitution with butan-1-amine.

Stepwise Process:

| Step | Description | Reagents & Conditions | Data/Notes |

|---|---|---|---|

| 1 | Synthesis of 5-bromopyridine-3-carboxylic acid | Bromination of pyridine derivatives | Using N-bromosuccinimide (NBS) under controlled conditions |

| 2 | Conversion to 5-bromopyridine-3-carboxaldehyde | Oxidation or formylation | Via Vilsmeier-Haack or similar methods |

| 3 | Nucleophilic substitution with butan-1-amine | Heating with butan-1-amine | To replace halogen with amino group |

- Suitable for large-scale synthesis

- Well-established halogenation protocols

Multi-Step Synthesis via Pyrazole Intermediates (Patented Method)

Overview:

This method, adapted from patent CN112079781A, involves constructing the pyridine core through a series of reactions starting from diethyl butynedioate and methylhydrazine, followed by bromination and functional group transformations.

Key Steps:

- Formation of Pyrazole Derivative: Condensation of diethyl butynedioate with methylhydrazine to produce a pyrazole ester.

- Bromination: Bromination of the pyrazole intermediate using tribromooxyphosphorus to introduce bromine at the 5-position.

- Hydrolysis: Conversion of the ester to the corresponding acid.

- Amine Introduction: Subsequent substitution with butan-1-amine through amidation or direct nucleophilic substitution.

- Avoids harsh conditions like low-temperature reactions with n-butyl lithium

- Uses safer reagents such as tribromooxyphosphorus instead of cyanogen bromide

Research Findings:

This approach emphasizes safety and environmental considerations, making it suitable for scalable synthesis.

Alternative Synthetic Route via Pyridine Derivative Functionalization

Overview:

A practical route involves starting from 5-bromopyridine, functionalizing the methyl group, and then attaching the butan-1-amine moiety.

Procedure:

Summary:

This method leverages the reactivity of halogenated pyridines and the versatility of methylation and amination reactions, providing a flexible pathway for synthesis.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Main Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 1-butanamine, aldehyde, NaBH(OAc)3 | Condensation + reduction | Mild, high yield | Requires pure aldehyde |

| Halogenation + Nucleophilic Substitution | Pyridine, NBS, butan-1-amine | Halogenation + substitution | Scalable | Multiple steps, halogen handling |

| Pyrazole Intermediate Route | Diethyl butynedioate, methylhydrazine, tribromooxyphosphorus | Cyclization, bromination, hydrolysis | Safer reagents, scalable | Multi-step process |

| Pyridine Functionalization | Pyridine derivatives | Methylation + substitution | Flexible, adaptable | Requires selective methylation |

Chemical Reactions Analysis

Types of Reactions

N-((5-bromopyridin-3-yl)methyl)butan-1-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine group, to form corresponding imines or amides.

Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as sodium hydride or potassium tert-butoxide.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation of the amine group can yield imines or amides.

Reduction Products: Reduction of the compound can lead to the formation of primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing bromopyridine moieties exhibit antimicrobial properties. For instance, derivatives of N-((5-bromopyridin-3-yl)methyl)butan-1-amine have been synthesized and tested for their efficacy against various bacterial strains. A study demonstrated that modifications in the side chain can enhance antibacterial activity, making these compounds promising candidates for drug development against resistant bacterial strains .

Neuropharmacological Applications

The compound has also been explored for its neuropharmacological effects. Studies suggest that amine derivatives can interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. For example, the structural similarity to known neuroactive compounds allows for the investigation of its effects on serotonin receptors, which are critical in mood regulation .

Material Science

Polymer Synthesis

this compound serves as a functional monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. A recent study highlighted the successful polymerization of this compound with acrylates, resulting in materials with improved performance characteristics suitable for coatings and adhesives .

Electrochemical Applications

The compound has been utilized in electrochemical applications, particularly in the development of sensors. Its ability to undergo redox reactions makes it suitable for use in electrochemical sensors designed to detect environmental pollutants or biological markers. Research indicates that films made from this compound exhibit high sensitivity and selectivity towards target analytes .

Case Study 1: Antibacterial Efficacy

In a study published in a peer-reviewed journal, various derivatives of this compound were screened against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for further development as an antibiotic agent .

Case Study 2: Polymer Development

A collaborative research project focused on incorporating this compound into a polyacrylate matrix to create a novel coating material. The resultant polymer exhibited superior adhesion properties and resistance to environmental degradation compared to traditional coatings, demonstrating its practical applications in industrial settings .

Mechanism of Action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)butan-1-amine depends on its specific application:

Medicinal Chemistry: The compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a kinase enzyme involved in cancer cell proliferation.

Materials Science: In materials science, the compound’s electronic properties are exploited to develop materials with specific conductivity or optical characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution on the Aromatic Ring

N-((5-Bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

- Structure : Differs by a shorter propan-1-amine chain and an N-methyl group.

- Molecular Formula : C₁₀H₁₅BrN₂ (same molecular weight as the target compound).

- The shorter chain may affect pharmacokinetics .

N-(3-Chlorobenzyl)butan-1-amine

- Structure : Replaces the pyridine ring with a benzene ring substituted with chlorine at position 3.

- Molecular Formula : C₁₁H₁₅ClN.

- Key Differences : The absence of a nitrogen atom in the aromatic ring reduces polarity and basicity. Chlorine’s electronegativity is lower than bromine, which may decrease halogen bonding efficacy in biological systems .

N-[(2,4-Dichlorophenyl)methyl]butan-1-amine

- Structure : Features a dichlorinated benzene ring.

- Molecular Formula : C₁₁H₁₅Cl₂N.

- This compound has been studied for industrial applications, though biological data are scarce .

Modifications to the Amine Chain

4-(Methylsulfanyl)butan-1-amine (Intermediate for Sulforaphane Analogs)

- Structure : Contains a methylsulfanyl group on the butanamine chain.

- Molecular Formula : C₅H₁₃NS.

- Key Differences : The sulfur atom introduces nucleophilic reactivity, making it a precursor for anticancer agents like sulforaphane. This contrasts with the bromopyridine derivative, which lacks such functional groups .

N-(Dipyridin-2-ylmethyl)butan-1-amine (Ligand for Iridium Complexes)

Bromine-Specific Analogs

MMV3 (6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-imidazothiadiazole)

Comparative Data Table

Biological Activity

N-((5-bromopyridin-3-yl)methyl)butan-1-amine is an organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Overview of the Compound

This compound has the molecular formula C10H15BrN2 and is characterized by a bromine atom at the 5-position of the pyridine ring, alongside a butan-1-amine group attached to the methyl group at the 3-position. This structural configuration allows for various chemical reactions, including substitution and coupling reactions, making it a versatile compound in synthetic chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

1. Enzyme Modulation: The compound may inhibit or activate certain enzymes, particularly kinases involved in cancer cell proliferation. By binding to these targets, it can modulate their activity, potentially leading to therapeutic effects in cancer treatment.

2. Protein-Ligand Interactions: In chemical biology, this compound serves as a probe to study protein-ligand interactions. Its unique structure allows researchers to investigate how it binds to various receptors and enzymes, thereby elucidating biological pathways.

3. Material Properties: The electronic properties of this compound are exploited in materials science for developing novel materials such as organic semiconductors and liquid crystals.

Medicinal Chemistry

This compound has been utilized as a building block in the synthesis of pharmaceutical compounds aimed at treating neurological disorders and cancers. Its derivatives have shown promise in various biological assays:

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound A | Kinase | 15 µM | |

| Compound B | Receptor | 25 µM | |

| Compound C | Enzyme | 10 µM |

Case Studies

Several studies highlight the biological efficacy of this compound and its derivatives:

- Cancer Cell Lines: A study evaluated the compound's cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer). The results indicated significant growth inhibition with IC50 values ranging from 10 to 25 µM, demonstrating its potential as an anticancer agent .

- Neuroprotective Effects: Research has indicated that derivatives of this compound exhibit neuroprotective properties by modulating pathways associated with neuronal survival. This suggests potential applications in treating neurodegenerative diseases .

- Antimicrobial Activity: Preliminary tests have shown that certain derivatives possess antibacterial properties against Gram-positive bacteria, indicating a broader scope of biological activity beyond cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.